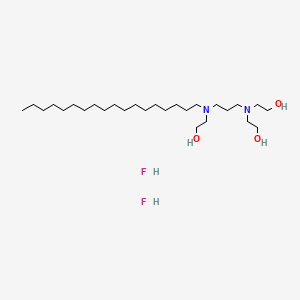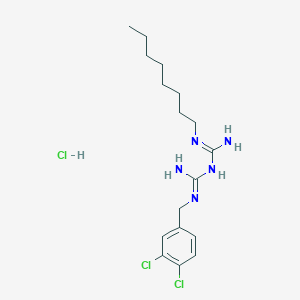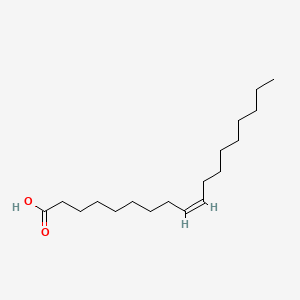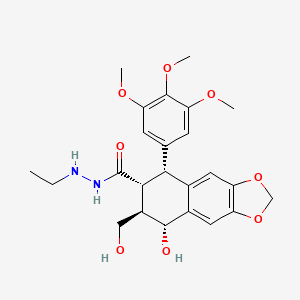![molecular formula C45H74O11 B1677267 (1R,4E,5'S,6S,6'S,7R,8S,10R,11R, 12S,14R,15S,16R,18E,20E,22R,25S,27R,28S,29R)-22-乙基-7,11,14,15-四羟基-6'-[(2R)-2-羟丙基]-5',6,8,10,12,14,16,28,29-九甲基-3',4',5',6'-四氢-3H,9H,13H-螺[2,26-二氧杂双环[23.3.1]二十九碳-4,18,20-三烯-27,2'-吡喃]-3,9,13-三酮 CAS No. 579-13-5](/img/structure/B1677267.png)
(1R,4E,5'S,6S,6'S,7R,8S,10R,11R, 12S,14R,15S,16R,18E,20E,22R,25S,27R,28S,29R)-22-乙基-7,11,14,15-四羟基-6'-[(2R)-2-羟丙基]-5',6,8,10,12,14,16,28,29-九甲基-3',4',5',6'-四氢-3H,9H,13H-螺[2,26-二氧杂双环[23.3.1]二十九碳-4,18,20-三烯-27,2'-吡喃]-3,9,13-三酮
描述
寡霉素A 是一种由链霉菌属细菌链霉菌属细菌产生的大环内酯类抗生素。它以其对线粒体 ATP 合酶的强效抑制作用而闻名,ATP 合酶是细胞能量产生的关键酶。 寡霉素A 主要用于生化研究,以研究线粒体功能和能量代谢 .
科学研究应用
寡霉素A 在科学研究中具有广泛的应用:
作用机制
寡霉素A 通过抑制 ATP 合酶 (F_O 亚基) 的质子通道发挥作用,该通道对氧化磷酸化至关重要。 通过阻断该通道,寡霉素A 阻止 ATP 从 ADP 和无机磷酸盐的合成,导致细胞能量产生显着减少 . ATP 合成的抑制还会降低电子通过电子传递链的流动,尽管由于质子泄漏或线粒体解偶联,一些电子流动仍然存在 .
类似化合物:
寡霉素B 和 C: 这些结构与寡霉素A 相似,并且也抑制 ATP 合酶.
芦丁霉素: 另一种对 ATP 合酶具有类似抑制作用的环内酯类抗生素.
寡霉素A 的独特性: 寡霉素A 的独特性在于它对 ATP 合酶的 F_O 亚基的高度特异性及其强效抑制作用。 它的结构允许与酶牢固结合,使其成为生物能量学研究中的宝贵工具 .
生化分析
Biochemical Properties
Oligomycin A plays a significant role in biochemical reactions by inhibiting ATP synthase . It blocks the proton channel (F O subunit) of ATP synthase, which is necessary for oxidative phosphorylation of ADP to ATP . This interaction with ATP synthase is primarily hydrophobic .
Cellular Effects
Oligomycin A has profound effects on various types of cells and cellular processes. It inhibits ATP synthesis, significantly reducing electron flow through the electron transport chain . This inhibition of ATP synthesis by Oligomycin A can induce an oxidative and inflammatory response in cells .
Molecular Mechanism
The molecular mechanism of Oligomycin A involves its binding to the surface of the c10 ring of the ATP synthase, making contact with two neighboring molecules . This position explains the inhibitory effect on ATP synthesis . The carboxyl side chain of a key residue, which is essential for proton translocation, forms a hydrogen bond with Oligomycin A via a bridging water molecule .
Temporal Effects in Laboratory Settings
In laboratory settings, Oligomycin A has been shown to induce dynamic changes in ATP levels over time . For example, in SW480 cancer cells, Oligomycin A at 100 ng/ml completely inhibits oxidative phosphorylation activity in 1 hour and induces various levels of glycolysis gains by 6 hours .
Dosage Effects in Animal Models
In animal models, the effects of Oligomycin A vary with different dosages. For instance, in an acute model, intra-articular administration of Oligomycin A induced an oxidative and inflammatory response in rat knee joints .
Metabolic Pathways
Oligomycin A is involved in the metabolic pathway of oxidative phosphorylation . By inhibiting ATP synthase, it disrupts the normal flow of electrons through the electron transport chain, affecting the metabolic flux .
Transport and Distribution
Oligomycin A is transported and distributed within cells and tissues through its interaction with ATP synthase . By binding to the ATP synthase complex, it can affect its localization or accumulation .
Subcellular Localization
Oligomycin A is partially localized in the mitochondria . Its binding site on the ATP synthase complex is located in the inner mitochondrial membrane , which is essential for its inhibitory effect on ATP synthesis .
准备方法
合成路线和反应条件: 寡霉素A 通常通过涉及链霉菌属细菌的发酵过程获得。 发酵液用有机溶剂萃取,粗提物用色谱技术纯化 . 对寡霉素A 的化学修饰已被探索以增强其生物活性及其选择性。 例如,与羟胺和 1-氨基吡啶反应已产生各种衍生物 .
工业生产方法: 寡霉素A 的工业生产涉及优化发酵条件以最大化产量。营养成分、pH 值、温度和通气等因素得到仔细控制。 发酵产物随后进行提取和纯化处理,以获得高纯度寡霉素A .
化学反应分析
反应类型: 寡霉素A 会发生各种化学反应,包括氧化、还原和取代反应。 例如,与羟胺的相互作用会导致六元硝酮环的形成 .
常见试剂和条件:
氧化: 二甲基亚砜 (DMSO) 用于寡霉素A 衍生物的 Kornblum 氧化反应.
还原: 硼氢化钠 (NaBH4) 可用于还原特定官能团。
主要产物: 从这些反应中形成的主要产物包括具有修饰的生物活性的各种寡霉素A 衍生物。 这些衍生物通常对其抗菌和抗增殖特性进行评估 .
相似化合物的比较
Oligomycin B and C: These are structurally similar to oligomycin A and also inhibit ATP synthase.
Rutamycin: Another macrolide antibiotic with similar inhibitory effects on ATP synthase.
Uniqueness of Oligomycin A: Oligomycin A is unique due to its high specificity for the F_O subunit of ATP synthase and its potent inhibitory effects. Its structure allows for strong binding to the enzyme, making it a valuable tool in bioenergetics research .
属性
IUPAC Name |
(1R,4E,5'S,6S,6'S,7R,8S,10R,11R,12S,14R,15S,16R,18E,20E,22R,25S,27R,28S,29R)-22-ethyl-7,11,14,15-tetrahydroxy-6'-[(2R)-2-hydroxypropyl]-5',6,8,10,12,14,16,28,29-nonamethylspiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-oxane]-3,9,13-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H74O11/c1-12-34-17-15-13-14-16-27(4)42(51)44(11,53)43(52)32(9)40(50)31(8)39(49)30(7)38(48)26(3)18-21-37(47)54-41-29(6)35(20-19-34)55-45(33(41)10)23-22-25(2)36(56-45)24-28(5)46/h13-15,17-18,21,25-36,38,40-42,46,48,50-51,53H,12,16,19-20,22-24H2,1-11H3/b14-13+,17-15+,21-18+/t25-,26-,27+,28+,29+,30-,31-,32-,33-,34-,35-,36-,38+,40+,41+,42-,44+,45-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNULEGDCPYONBU-AWJDAWNUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC2C(C(C(C3(O2)CCC(C(O3)CC(C)O)C)C)OC(=O)C=CC(C(C(C(=O)C(C(C(C(=O)C(C(C(CC=CC=C1)C)O)(C)O)C)O)C)C)O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]\1CC[C@H]2[C@H]([C@H]([C@@H]([C@]3(O2)CC[C@@H]([C@@H](O3)C[C@@H](C)O)C)C)OC(=O)/C=C/[C@@H]([C@H]([C@@H](C(=O)[C@@H]([C@H]([C@@H](C(=O)[C@]([C@H]([C@@H](C/C=C/C=C1)C)O)(C)O)C)O)C)C)O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H74O11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
791.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
579-13-5 | |
| Record name | Oligomycin A | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=579-13-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Oligomycin A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000579135 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oligomycin A | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.581 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OLIGOMYCIN A | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/05HQS4AI99 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethanol, 2,2'-[[4-[4-(phenoxymethyl)phenyl]butyl]imino]bis-](/img/structure/B1677184.png)
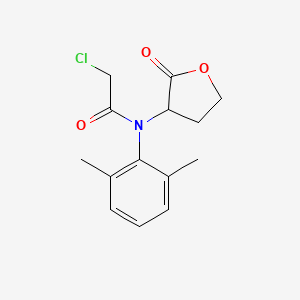

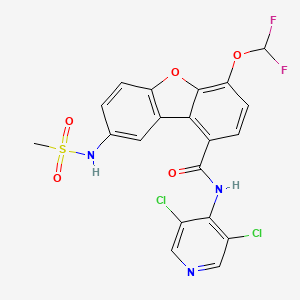
![2-[[3-Amino-2-hydroxy-4-(4-hydroxyphenyl)butanoyl]amino]-4-methylpentanoic acid](/img/structure/B1677191.png)



